1-Allyl-3-fluoro-5-trifluoromethyl-benzene
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Overview
Description
1-Allyl-3-fluoro-5-trifluoromethyl-benzene is an aromatic compound characterized by the presence of an allyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-fluoro-5-trifluoromethyl-benzene can be synthesized through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups.
Radical Trifluoromethylation: . The reaction is often carried out under photoredox catalysis conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-fluoro-5-trifluoromethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form saturated hydrocarbons.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Radical Initiators: Used in radical trifluoromethylation reactions.
Oxidizing Agents: Used for the oxidation of the allyl group.
Major Products:
Epoxides: Formed from the oxidation of the allyl group.
Substituted Aromatics: Formed from substitution reactions.
Scientific Research Applications
1-Allyl-3-fluoro-5-trifluoromethyl-benzene has several applications in scientific research:
Pharmaceuticals: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.
Agrochemicals: The compound can be used in the synthesis of herbicides and pesticides due to its stability and reactivity.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Allyl-3-fluoro-5-trifluoromethyl-benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets, enhancing its pharmacological effects.
Comparison with Similar Compounds
1-Allyl-3-fluoro-5-trifluoromethyl-benzene can be compared with other similar compounds, such as:
1-Allyl-3-fluoro-4-trifluoromethyl-benzene: Similar structure but different substitution pattern.
1-Allyl-3-chloro-5-trifluoromethyl-benzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness:
Properties
IUPAC Name |
1-fluoro-3-prop-2-enyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4/c1-2-3-7-4-8(10(12,13)14)6-9(11)5-7/h2,4-6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFIAPBZMSNNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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